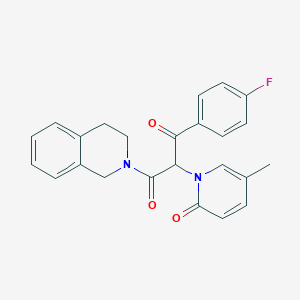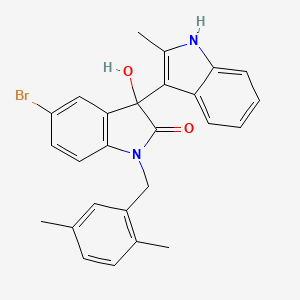![molecular formula C21H22N2O2S B11564534 Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B11564534.png)
Benzyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a unique structure that includes a cyano group, a cyclooctapyridine ring, and a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclooctapyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the cyclooctapyridine derivative with benzyl acetate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and sulfanyl moiety can play crucial roles in these interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)propanamide
Uniqueness
BENZYL 2-({3-CYANO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H22N2O2S |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
benzyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O2S/c22-13-18-12-17-10-6-1-2-7-11-19(17)23-21(18)26-15-20(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,12H,1-2,6-7,10-11,14-15H2 |
Clave InChI |
QWVLTGZMGNXLHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B11564461.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11564468.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B11564469.png)

![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11564491.png)
![4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium](/img/structure/B11564494.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11564496.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11564500.png)

![2-(2-Cyanophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564515.png)
![1-[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetone](/img/structure/B11564516.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11564521.png)
![4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11564526.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564532.png)
